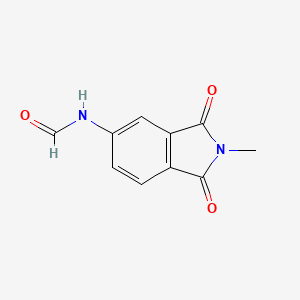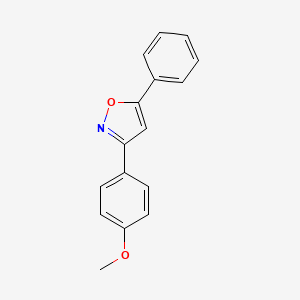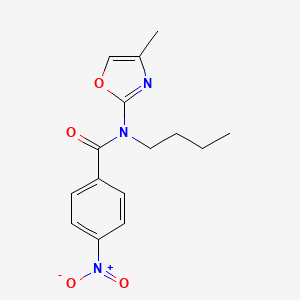
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a methyloxazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Methyloxazole Ring: The methyloxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanol and formic acid.
Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Coupling Reaction: The final step involves the coupling of the methyloxazole ring with the nitrated benzamide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide.
Industrial Production Methods
Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The methyloxazole ring can be oxidized to form corresponding oxazole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: N-Butyl-N-(4-methyloxazol-2-yl)-4-aminobenzamide.
Substitution: Various N-alkyl or N-aryl derivatives.
Oxidation: Oxazole derivatives.
Scientific Research Applications
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methyloxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(4-methyloxazol-2-yl)thiourea: Similar structure but contains a thiourea group instead of a nitro group.
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide: Similar structure but contains a phenylacetamide group instead of a nitrobenzamide group.
N-Butyl-N’-(5-(butylthiocarbamoyl)-4-methyloxazol-2-yl)-thiourea: Contains additional thiocarbamoyl and thiourea groups.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
57067-90-0 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-4-9-17(15-16-11(2)10-22-15)14(19)12-5-7-13(8-6-12)18(20)21/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
WLEYNUMIDNFBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


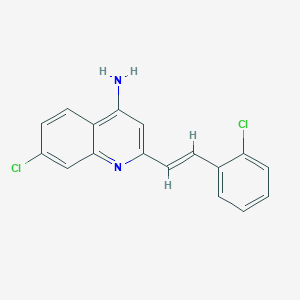
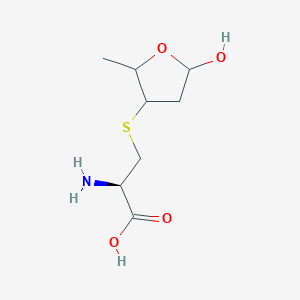
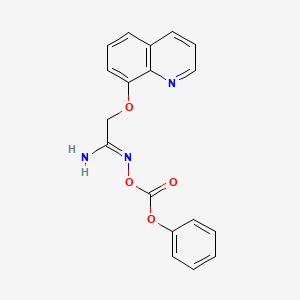
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)

![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
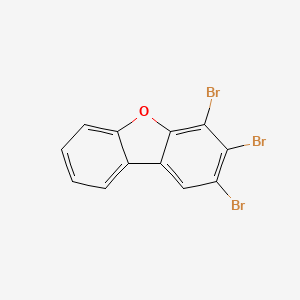
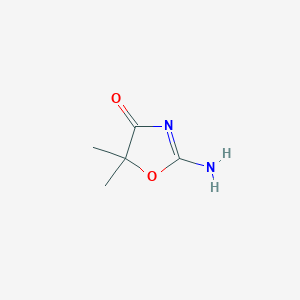
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
